5,5'-Dimethoxycarbonyl-2,2'-bipyridine
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Overview
Description
5,5’-Dimethoxycarbonyl-2,2’-bipyridine is an organic compound with the molecular formula C14H12N2O4. It is a derivative of bipyridine, characterized by the presence of two methoxycarbonyl groups at the 5 and 5’ positions of the bipyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Scientific Research Applications
Safety and Hazards
Future Directions
While specific future directions for 5,5’-Dimethoxycarbonyl-2,2’-bipyridine are not detailed in the search results, it’s worth noting that 2,2’-bipyridine compounds have been used in various fields such as organic synthesis, pharmaceuticals, and the synthesis of dyestuffs and agrochemicals . This suggests potential future applications in these areas.
Mechanism of Action
Target of Action
The primary targets of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine are currently unknown. This compound is a derivative of bipyridine, which is often used as a ligand in the formation of transition metal complexes . .
Mode of Action
As a bipyridine derivative, it may interact with its targets through coordination bonding, similar to other bipyridine compounds
Biochemical Pathways
Given its structural similarity to other bipyridine compounds, it may be involved in pathways related to metal ion homeostasis or redox reactions . More research is needed to confirm these hypotheses and identify the downstream effects.
Result of Action
Given its potential role as a ligand in transition metal complexes, it may influence the activity of metalloproteins or other metal-dependent biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through esterification, resulting in the formation of the dimethyl ester .
Industrial Production Methods
On an industrial scale, the production of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethoxycarbonyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include 2,2’-bipyridine-5,5’-dicarboxylic acid, 5,5’-dihydroxy-2,2’-bipyridine, and various substituted bipyridines .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl groups.
5,5’-Dimethyl-2,2’-bipyridine: It has methyl groups instead of methoxycarbonyl groups.
2,2’-Bipyridine-5,5’-dicarboxaldehyde: This compound contains aldehyde groups at the 5 and 5’ positions.
Uniqueness
5,5’-Dimethoxycarbonyl-2,2’-bipyridine is unique due to its dual methoxycarbonyl groups, which enhance its solubility in organic solvents and its ability to form stable metal complexes. These properties make it particularly valuable in applications requiring specific coordination environments and solubility characteristics .
Properties
IUPAC Name |
methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXDBLSXUUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-45-4 |
Source
|
Record name | Dimethyl 2,2'-Bipyridine-5,5'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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